molecular formula C19H17NO4 B15237266 Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate

Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate

Cat. No.: B15237266
M. Wt: 323.3 g/mol
InChI Key: WEIDMUIJUQGBIQ-UHFFFAOYSA-N
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Description

Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyloxy group at the 8-position, a methoxy group at the 2-position, and a methyl ester group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the quinoline derivative.

    Methoxylation: The methoxy group can be introduced using a methylating agent such as dimethyl sulfate or methyl iodide.

    Esterification: The carboxylic acid group at the 3-position can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or disrupt fungal cell membranes . The exact molecular pathways and targets are still under investigation, but it is known to interact with key enzymes and receptors involved in microbial growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate stands out due to the combination of its benzyloxy, methoxy, and ester functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 2-methoxy-8-phenylmethoxyquinoline-3-carboxylate

InChI

InChI=1S/C19H17NO4/c1-22-18-15(19(21)23-2)11-14-9-6-10-16(17(14)20-18)24-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3

InChI Key

WEIDMUIJUQGBIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC=C(C2=N1)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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